molecular formula C10H17N3 B12523833 4-Methyl-N-pentylpyrimidin-2-amine CAS No. 651718-72-8

4-Methyl-N-pentylpyrimidin-2-amine

Cat. No.: B12523833
CAS No.: 651718-72-8
M. Wt: 179.26 g/mol
InChI Key: BUPBXIIEMCHKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Methyl-N-pentylpyrimidin-2-amine typically involves multiple steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methyl-N-pentylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include dioxane, concentrated aqueous ammonia, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-N-pentylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of 2-aminopyrimidine have been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to the disruption of cellular processes, making the compound effective against certain diseases.

Comparison with Similar Compounds

4-Methyl-N-pentylpyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

CAS No.

651718-72-8

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-methyl-N-pentylpyrimidin-2-amine

InChI

InChI=1S/C10H17N3/c1-3-4-5-7-11-10-12-8-6-9(2)13-10/h6,8H,3-5,7H2,1-2H3,(H,11,12,13)

InChI Key

BUPBXIIEMCHKAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC=CC(=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.